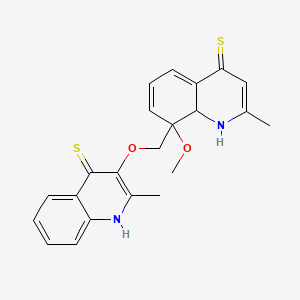
8-Methoxy-2-methyl-4-quinolinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-methyl-4-quinolinethiol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, characterized by its methoxy and thiol functional groups, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-4-quinolinethiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylquinoline.
Thiol Introduction: The thiol group at the 4-position is introduced via nucleophilic substitution, often using thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-methyl-4-quinolinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Substituted Quinoline Derivatives: Resulting from various substitution reactions.
Scientific Research Applications
8-Methoxy-2-methyl-4-quinolinethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 8-Methoxy-2-methyl-4-quinolinethiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and thiol groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Methyl-4-quinolinethiol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
8-Methoxyquinoline:
4-Hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a thiol, leading to different chemical properties and uses.
Uniqueness: 8-Methoxy-2-methyl-4-quinolinethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its combination of functional groups makes it a versatile compound for research and industrial purposes.
Properties
CAS No. |
92287-60-0 |
|---|---|
Molecular Formula |
C22H22N2O2S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
3-[(8-methoxy-2-methyl-4-sulfanylidene-1,8a-dihydroquinolin-8-yl)methoxy]-2-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C22H22N2O2S2/c1-13-11-18(27)16-8-6-10-22(25-3,21(16)23-13)12-26-19-14(2)24-17-9-5-4-7-15(17)20(19)28/h4-11,21,23H,12H2,1-3H3,(H,24,28) |
InChI Key |
MMNYVTRNUPOGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C2=CC=CC(C2N1)(COC3=C(NC4=CC=CC=C4C3=S)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















